molecular formula C9H11ClO B2444917 1-(2-Chloroethyl)-2-methoxybenzene CAS No. 35144-25-3

1-(2-Chloroethyl)-2-methoxybenzene

Cat. No.: B2444917
CAS No.: 35144-25-3
M. Wt: 170.63 g/mol
InChI Key: WNPKWSMUPIKXEX-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2-methoxybenzene, registered under CAS 35144-25-3 , is a halogenated aromatic compound of interest in chemical and pharmaceutical research. With a molecular formula of C9H11ClO and a molecular weight of 170.64 g/mol , this compound is characterized as a liquid with a characteristic aromatic odor . Its structure features a 2-chloroethyl side chain attached to a methoxy-substituted benzene ring, making it a valuable synthetic intermediate . Researchers utilize this compound in the development of more complex molecules . Its physicochemical properties, including a density of approximately 1.082 g/cm³ and slight solubility in water with better solubility in organic solvents , are important for laboratory handling and reaction planning. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage conditions are required to maintain the stability and integrity of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35144-25-3

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

[2-(2-chloroethyl)phenyl]methanol

InChI

InChI=1S/C9H11ClO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,11H,5-7H2

InChI Key

WNPKWSMUPIKXEX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CCCl

Canonical SMILES

C1=CC=C(C(=C1)CCCl)CO

solubility

not available

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1 2 Chloroethyl 2 Methoxybenzene

Nucleophilic Substitution Reactions of the Chloroethyl Moiety

The chloroethyl group of 1-(2-chloroethyl)-2-methoxybenzene is susceptible to nucleophilic substitution reactions, where a nucleophile replaces the chlorine atom. The kinetics and stereochemistry of these reactions provide insight into the underlying mechanisms.

Kinetic Studies of Substitution Pathways

The rate of nucleophilic substitution on the chloroethyl group can proceed through either an S(_N)1 or S(_N)2 mechanism. The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

In an S(_N)2 reaction, the nucleophile attacks the carbon atom bonded to the chlorine in a single, concerted step, leading to an inversion of stereochemistry. The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.

Conversely, an S(_N)1 reaction involves a two-step mechanism. oregonstate.edu The first and rate-determining step is the departure of the leaving group (chloride ion) to form a carbocation intermediate. oregonstate.edu This is followed by a rapid attack of the nucleophile on the carbocation. oregonstate.edu The rate of an S(_N)1 reaction is primarily dependent on the concentration of the substrate. The stability of the carbocation is a crucial factor; in the case of this compound, the primary carbocation that would form is relatively unstable, making the S(_N)1 pathway less favorable under most conditions.

Kinetic studies, often employing techniques like spectrophotometry, can determine the reaction order and rate constants, thereby elucidating the dominant mechanistic pathway. koreascience.kr For instance, a second-order rate law would suggest an S(_N)2 mechanism, while a first-order rate law would be indicative of an S(_N)1 process. koreascience.kr

Stereochemical Outcomes and Enantioselective Considerations

The stereochemical outcome of a nucleophilic substitution reaction provides critical evidence for the operative mechanism.

S(_N)2 Reactions: These reactions proceed with a complete inversion of configuration at the chiral center, if one is present. oregonstate.edu This is because the nucleophile attacks from the side opposite to the leaving group. oregonstate.edu

S(_N)1 Reactions: In contrast, S(_N)1 reactions typically lead to a racemic mixture of products. oregonstate.edu The planar carbocation intermediate can be attacked by the nucleophile from either face with equal probability, resulting in both retention and inversion of configuration. oregonstate.edu

A reaction that selectively forms one stereoisomer over another is termed stereoselective. masterorganicchemistry.com If different stereoisomers of the starting material react to give stereoisomerically different products, the reaction is considered stereospecific. masterorganicchemistry.comalrasheedcol.edu.iq Enantioselective reactions, a subset of stereoselective reactions, produce a predominance of one enantiomer and typically require a chiral catalyst or reagent. masterorganicchemistry.com

Electrophilic and Nucleophilic Aromatic Substitution on the Methoxybenzene Ring

The methoxy-substituted benzene (B151609) ring can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity and reaction feasibility being heavily influenced by the electronic properties of the methoxy (B1213986) group.

Regioselectivity and Electronic Effects of the Methoxy Group

The general mechanism for EAS involves two steps:

Attack of the electrophile by the aromatic π-system to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. msu.edumasterorganicchemistry.com This is the slow, rate-determining step. msu.edumasterorganicchemistry.com

Deprotonation of the intermediate to restore the aromaticity of the ring. masterorganicchemistry.com

SNAr-Type Mechanisms in Substituted Benzene Derivatives

While aromatic rings are generally electron-rich and thus resistant to nucleophilic attack, nucleophilic aromatic substitution (S(_N)Ar) can occur under specific conditions. wikipedia.org The S(_N)Ar mechanism is favored by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgbyjus.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. youtube.comlibretexts.org

The S(_N)Ar reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex). uomustansiriyah.edu.iqpressbooks.pub This initial step is typically the rate-determining step as it disrupts the aromaticity of the ring. uomustansiriyah.edu.iq

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iqpressbooks.pub

In the case of this compound, the methoxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack. youtube.com Therefore, S(_N)Ar reactions on this compound are generally not facile unless other strong electron-withdrawing substituents are present on the ring. libretexts.org

Another pathway for nucleophilic aromatic substitution, particularly for aryl halides lacking activating groups, is the elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. youtube.compressbooks.pub This mechanism typically requires very strong bases, such as sodium amide (NaNH(_2)). youtube.compressbooks.pub

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The carbon-chlorine bond in the chloroethyl moiety of this compound can participate in various cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are typically catalyzed by transition metals, most commonly palladium.

One of the most prominent examples is the Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide. nih.gov While aryl and vinyl halides are common substrates, the reactivity of alkyl halides can be more challenging. The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new carbon-carbon bond, regenerating the palladium(0) catalyst.

The success of cross-coupling reactions with the chloroethyl group would depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, to favor the desired coupling over potential side reactions.

Transition Metal-Catalyzed C-C Bond Formation (e.g., Ni-, Pd-, Rh-catalyzed)

The chloroethyl group in this compound serves as an electrophilic partner in various transition metal-catalyzed carbon-carbon bond-forming reactions. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures. While specific literature detailing the cross-coupling of this compound is not extensively available, its reactivity can be inferred from well-established protocols for similar aryl halides and alkyl halides using nickel, palladium, and rhodium catalysts.

Nickel-Catalyzed Couplings: Nickel catalysts are known for their ability to activate and couple alkyl chlorides, which are often less reactive than the corresponding bromides and iodides. nih.gov In the context of this compound, a Ni(0) catalyst could facilitate cross-coupling with various organometallic reagents (e.g., organozincs, organoborons) or in cross-electrophile coupling scenarios. nih.gov For instance, in a Suzuki-Miyaura type reaction, a Ni(0) species, often stabilized by ligands such as phosphines or N-heterocyclic carbenes (NHCs), would be the active catalyst. nih.gov

Palladium-Catalyzed Couplings: Palladium catalysis is a cornerstone of C-C bond formation, with reactions like the Suzuki-Miyaura, Heck, and Stille couplings being widely used. sigmaaldrich.commasterorganicchemistry.com The C-Cl bond in this compound can be activated by a Pd(0) catalyst, initiating the catalytic cycle. openstax.org The choice of ligand is crucial for the success of these couplings, with bulky, electron-rich phosphines or NHCs often being employed to promote the challenging oxidative addition of the alkyl chloride. libretexts.org In a typical Suzuki-Miyaura coupling, the palladium catalyst would mediate the reaction between this compound and an organoboron reagent in the presence of a base.

Rhodium-Catalyzed Reactions: Rhodium catalysts are also capable of facilitating C-C bond formation, often through different mechanistic pathways compared to nickel and palladium. For example, rhodium(I) complexes can undergo oxidative addition with alkyl halides. While less common for simple cross-couplings of alkyl chlorides compared to Ni and Pd, rhodium catalysts are effective in other transformations such as directed C-H activation/alkenylation, where the methoxy group of the benzene ring could potentially act as a directing group.

A representative, though generalized, scheme for a Suzuki-Miyaura cross-coupling reaction involving this compound is shown below:

Reactant AReactant BCatalyst SystemProduct
This compoundArylboronic acidPd(0) or Ni(0) with ligand, Base1-(2-Aryl-ethyl)-2-methoxybenzene
This compoundVinylboronic acidPd(0) or Ni(0) with ligand, Base1-(But-3-en-1-yl)-2-methoxybenzene derivative

Mechanistic Elucidation of Catalytic Cycles (e.g., Oxidative Addition, Reductive Elimination, Transmetalation)

The catalytic cycles of transition metal-catalyzed cross-coupling reactions involving this compound are expected to proceed through a series of well-defined elementary steps. masterorganicchemistry.com

Oxidative Addition: This is typically the initial and often rate-determining step of the catalytic cycle. A low-valent metal center, such as Pd(0) or Ni(0), inserts into the carbon-chlorine bond of this compound. This process involves the oxidation of the metal (e.g., Pd(0) to Pd(II)) and results in the formation of an organometallic intermediate. The presence of electron-donating ligands on the metal center generally facilitates this step. For an alkyl chloride, this step can be more challenging than for an aryl or vinyl halide, often requiring more reactive catalytic systems. openstax.org

Transmetalation: Following oxidative addition, the next key step in reactions like the Suzuki-Miyaura coupling is transmetalation. In this step, the organic group from an organometallic reagent (e.g., the aryl group from an arylboronic acid that has been activated by a base) is transferred to the palladium(II) center, displacing the halide. This forms a diorganopalladium(II) intermediate.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic ligands on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond in the product. The metal center is simultaneously reduced back to its initial low-valent state (e.g., Pd(II) to Pd(0)), allowing it to re-enter the catalytic cycle. For reductive elimination to occur, the two organic groups must typically be in a cis orientation to each other on the metal center.

A simplified catalytic cycle for a generic palladium-catalyzed Suzuki-Miyaura coupling of this compound is depicted below:

StepDescriptionIntermediate
1. Oxidative AdditionPd(0) inserts into the C-Cl bond.Alkyl-Pd(II)-Cl complex
2. TransmetalationTransfer of an organic group from a boron reagent to the Pd(II) center.Dialkyl- or Alkyl-Aryl-Pd(II) complex
3. Reductive EliminationFormation of the C-C bond and regeneration of the Pd(0) catalyst.Desired organic product + Pd(0)

Radical Reaction Pathways

Beyond ionic, organometallic pathways, this compound can also engage in reactions involving radical intermediates.

SRN1-Type Processes and Radical Intermediates

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a chain reaction that proceeds through radical and radical anion intermediates. For a substrate like this compound, the process would be initiated by the transfer of an electron to the molecule, likely to the aromatic ring, to form a radical anion.

This radical anion can then undergo fragmentation, cleaving the carbon-chlorine bond to release a chloride ion and form a 2-(2-methoxyphenyl)ethyl radical. This radical can then react with a nucleophile to form a new radical anion, which subsequently propagates the chain by transferring its electron to a new molecule of the starting material.

Key Steps in a Hypothetical SRN1 Reaction:

Initiation: Formation of a radical anion from this compound via electron transfer.

Propagation:

Cleavage of the C-Cl bond in the radical anion to form the 2-(2-methoxyphenyl)ethyl radical.

Reaction of this radical with a nucleophile.

Electron transfer from the resulting radical anion adduct to a new substrate molecule.

The stability of the radical intermediate is a key factor in these reactions. The 2-(2-methoxyphenyl)ethyl radical is a primary alkyl radical, which is generally less stable than secondary or tertiary radicals. However, its formation is a key step in pathways like radical cyclizations.

Intramolecular Cyclization Reactions via Radical Species

The 2-(2-methoxyphenyl)ethyl radical, once formed, can undergo intramolecular cyclization. This type of reaction is a powerful tool for constructing cyclic structures. The radical can attack the aromatic ring, leading to the formation of a new ring system.

In the case of the 2-(2-methoxyphenyl)ethyl radical, a 6-exo-trig cyclization onto the ipso-carbon of the methoxy group or the adjacent unsubstituted carbon of the aromatic ring is possible, leading to the formation of a spirocyclic or fused ring system, respectively. The regioselectivity of this cyclization would depend on the reaction conditions and the relative stability of the resulting radical intermediates. Such cyclizations can be initiated by various methods, including the use of radical initiators like AIBN with a reducing agent such as tributyltin hydride, or through photoredox catalysis.

Radical PrecursorRadical IntermediatePotential Cyclization Product
This compound2-(2-Methoxyphenyl)ethyl radicalDihydrophenalene or spirocyclic cyclohexadienyl derivatives

Dehydrohalogenation Reactions

This compound can undergo an elimination reaction to form an alkene. This dehydrohalogenation involves the removal of a hydrogen atom from the carbon adjacent to the chloro-substituted carbon (the α-carbon) and the chlorine atom.

This reaction is typically promoted by a base and follows an E2 (elimination, bimolecular) mechanism. In this concerted process, the base abstracts a proton from the β-carbon, while simultaneously the C-Cl bond breaks and a new π-bond is formed between the α and β carbons. For this reaction to occur efficiently via the E2 pathway, an anti-periplanar arrangement of the β-hydrogen and the chlorine leaving group is generally preferred.

The product of the dehydrohalogenation of this compound is 2-methoxystyrene (also known as o-vinylanisole or 1-ethenyl-2-methoxybenzene). Since there is only one β-carbon with hydrogens, there is no issue of regioselectivity, and a single alkene product is expected.

Reaction Summary:

SubstrateReagentMechanismProduct
This compoundStrong, non-nucleophilic base (e.g., KOH, NaOEt)E2 Elimination2-Methoxystyrene

Computational and Theoretical Studies on 1 2 Chloroethyl 2 Methoxybenzene and Analogues

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into molecular geometries and reaction dynamics. For molecules such as 1-(2-Chloroethyl)-2-methoxybenzene, these methods can predict stable conformations, vibrational frequencies, and the energies associated with chemical transformations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for computational analysis due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. researchgate.net A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G++(d,p) to optimize the molecular geometry and predict various properties. researchgate.net

For analogues of this compound, DFT is used to determine optimized geometric parameters (bond lengths and angles), vibrational frequencies, and thermodynamic parameters. These calculations are foundational for subsequent analyses, including the study of molecular orbitals and reactivity descriptors. researchgate.net For instance, DFT has been employed to study various substituted benzenes and other aromatic systems, providing reliable structural and electronic data that informs their potential applications and reactivity. researchgate.netdtic.mil

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to its chemical reactivity. Computational methods can calculate several descriptors that help to quantify and visualize this reactivity, providing a theoretical framework for understanding and predicting chemical behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap indicates that the molecule is more polarizable and more reactive. youtube.com The energies of these orbitals and their gap can be calculated using DFT and other quantum chemical methods, and the results are often used to compare the reactivity of different molecules. youtube.comnist.govarxiv.orgyoutube.com

Table 1: Frontier Molecular Orbital (FMO) Descriptors and Their Significance
DescriptorDefinitionSignificance in Chemical Reactivity
HOMOHighest Occupied Molecular OrbitalRegion of the molecule most likely to donate electrons (nucleophilicity). Higher energy corresponds to a better electron donor.
LUMOLowest Unoccupied Molecular OrbitalRegion of the molecule most likely to accept electrons (electrophilicity). Lower energy corresponds to a better electron acceptor.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOIndicates kinetic stability, chemical reactivity, and polarizability. A smaller gap generally implies higher reactivity.

Natural Bond Order (NBO) and Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to classical Lewis structures. wisc.edumalayajournal.org This method provides detailed information about the charge distribution on each atom (natural population analysis), the hybridization of atomic orbitals, and the nature of bonding (sigma, pi, donor-acceptor interactions).

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de It plots the electrostatic potential onto the molecule's electron density surface. The MEP map is color-coded to indicate different potential values:

Red regions indicate negative electrostatic potential, which are areas rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen. uni-muenchen.denih.govresearchgate.net

Blue regions represent positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack. uni-muenchen.deresearchgate.net

Green regions show areas of near-zero or neutral potential. researchgate.net

Electron Localization Function (ELF) and Reduced Density Gradient (RDG)

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize the localization of electrons in a molecule. jussieu.frq-chem.comjussieu.fr It provides a chemically intuitive picture of chemical bonds, lone pairs, and atomic shell structures, with values ranging from 0 to 1, where a high value indicates a high degree of electron localization. q-chem.comtaylorandfrancis.com Analysis of ELF plots can reveal the nature of bonding, from covalent to ionic interactions. researchgate.net

Similarly, the Reduced Density Gradient (RDG) is a function derived from the electron density and its gradient, which is particularly adept at identifying and visualizing non-covalent interactions (NCIs). researchgate.net By plotting the RDG against the electron density, researchers can distinguish between weak van der Waals forces, stronger hydrogen bonds, and repulsive steric clashes. researchgate.netresearchgate.net

A computational study on an analogue, 2-chloroethyl benzene (B151609), has utilized these methods to highlight reactive sites and charge distribution. researchgate.net However, no such specific ELF or RDG analysis has been published for this compound.

Theoretical Mechanistic Predictions and Energetics

Theoretical chemistry provides indispensable tools for mapping out potential reaction pathways and understanding the energy landscapes of chemical transformations.

Elucidation of Reaction Pathways and Transition States

Computational methods can be used to model the step-by-step mechanism of a reaction. This involves identifying the structures of reactants, products, and any intermediates that may be formed. nih.gov Crucially, these methods allow for the calculation and characterization of transition states—the high-energy, fleeting molecular configurations that represent the energy barrier to a reaction. nih.gov Understanding the geometry and energy of these transition states is fundamental to predicting how a reaction will proceed. For instance, computational studies on different chemical systems have successfully elucidated reaction mechanisms, such as the formation of surface methoxy (B1213986) species in zeolites. rsc.org

Comparison of Competing Mechanisms and Kinetic Feasibility

Many reactions can proceed through more than one possible pathway. Theoretical calculations allow for the direct comparison of these competing mechanisms. By calculating the activation energy for each potential pathway—the energy difference between the reactants and the transition state—chemists can predict which route is more likely to occur. nih.gov The pathway with the lower activation energy will be kinetically more favorable and will be the dominant route for product formation. General models for predicting reaction outcomes based on conditions like temperature and catalysts are also being developed. cheminf20.org

While these computational approaches are well-established, their application to predict the specific reactions of this compound, such as potential intramolecular cyclization or substitution reactions, has not been documented in the accessible scientific literature. Without dedicated computational studies, any discussion of its reaction energetics and preferred mechanistic pathways would be purely speculative.

Derivatives and Analogues of 1 2 Chloroethyl 2 Methoxybenzene: Synthetic Exploration and Structural Characterization

Design and Synthesis of Structurally Modified Derivatives

The synthesis of derivatives based on the 1-(2-chloroethyl)-2-methoxybenzene framework often involves nucleophilic substitution reactions at the chloroethyl side chain. The presence of the chlorine atom makes the terminal carbon susceptible to attack by a wide range of nucleophiles, enabling the introduction of diverse functional groups.

One common synthetic strategy involves the reaction of this compound with various amines, thiols, or alkoxides to generate new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. For instance, the reaction with a primary or secondary amine would yield the corresponding N-substituted phenoxyethyl amine derivative. The reaction conditions for such transformations are typically optimized by varying the solvent, temperature, and base to maximize the yield and purity of the desired product.

Another avenue of synthetic exploration is the modification of the aromatic ring. The methoxy (B1213986) group can direct electrophilic aromatic substitution to specific positions on the benzene (B151609) ring, allowing for the introduction of additional substituents such as nitro, halogen, or alkyl groups. These modifications can significantly alter the electronic properties and steric environment of the molecule, leading to derivatives with tailored characteristics.

For example, a new triazene, 1-[(2-methoxy)benzene]-3-[benzothiazole]triazene (HL), has been synthesized and characterized. researchgate.net In the presence of triethylamine, the reaction of HL with copper(II) chloride or cobalt(II) chloride yields the corresponding triazenide complexes. researchgate.net This demonstrates the utility of the methoxybenzene moiety in constructing more complex, multidentate ligands for coordination chemistry.

Influence of Substituent Effects on Reactivity and Selectivity

The nature and position of substituents on the benzene ring of this compound derivatives play a crucial role in dictating the reactivity of the molecule and the selectivity of its reactions. The methoxy group at the ortho position is an electron-donating group, which can influence the reactivity of both the aromatic ring and the chloroethyl side chain.

The electron-donating nature of the methoxy group activates the aromatic ring towards electrophilic substitution. This effect can be either enhanced or diminished by the presence of other substituents. For example, the introduction of an electron-withdrawing group, such as a nitro group, would deactivate the ring, making further substitution more challenging. Conversely, an additional electron-donating group would further activate the ring.

The electronic effects of the substituents also propagate to the chloroethyl side chain, albeit to a lesser extent. Changes in the electron density of the benzene ring can subtly influence the polarity of the carbon-chlorine bond, which in turn can affect the rate of nucleophilic substitution reactions.

Furthermore, steric hindrance from bulky substituents on the aromatic ring can influence the approach of nucleophiles to the reactive center on the side chain, thereby affecting reaction rates and potentially leading to different product distributions. The interplay between these electronic and steric factors is a key consideration in the rational design of synthetic routes to new derivatives.

Advanced Spectroscopic and Structural Elucidation Techniques

The unambiguous characterization of newly synthesized derivatives of this compound relies on a combination of advanced spectroscopic and structural elucidation techniques. These methods provide detailed information about the molecular structure, connectivity, and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a typical this compound derivative, distinct signals would be observed for the aromatic protons, the methoxy protons, and the protons of the chloroethyl chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the precise assignment of each proton in the molecule. For instance, the aromatic protons typically appear in the range of 6.8-7.5 ppm, while the methoxy protons are observed as a sharp singlet around 3.8 ppm. The methylene (B1212753) protons of the chloroethyl group would appear as two distinct triplets, with the protons adjacent to the chlorine atom being more deshielded.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a this compound derivative would show characteristic absorption bands for C-H stretching (both aromatic and aliphatic), C=C stretching of the aromatic ring, C-O stretching of the ether linkage, and the C-Cl stretching of the alkyl halide. For example, the carbonyl (C=O) and C=C stretching vibrations in chalcone (B49325) derivatives are observed in the ranges of 1604–1638 cm⁻¹ and 1527–1605 cm⁻¹, respectively. ijrpas.com The presence of new functional groups in synthesized derivatives would give rise to additional, characteristic absorption bands in the IR spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring of this compound derivatives gives rise to characteristic absorption bands in the UV region, typically corresponding to π-π* transitions. The position and intensity of these absorption maxima can be influenced by the nature and position of substituents on the aromatic ring. For instance, the UV-Vis spectrum of a chalcone ligand exhibited strong absorptions at 292 nm and 362 nm, which were assigned to π-π* transitions of the conjugated C=C system. ijrpas.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragmentation pattern are detected. youtube.com The fragmentation pattern is often unique to a particular compound and can provide valuable structural information. youtube.com

For derivatives of this compound, the mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. Common fragmentation pathways may involve the loss of the chloroethyl group, the methoxy group, or cleavage of the ether bond. For instance, in the EI mass spectrum of a related compound, 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane, ions were observed corresponding to the loss of a CH₂Cl group and a CH₂CH₂OCH₂CH₂Cl group. dtic.mil The presence of chlorine is often indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 1: Predicted Collision Cross Section (CCS) values for 1-(1-Chloroethyl)-2-methoxybenzene Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺171.05712132.3
[M+Na]⁺193.03906141.3
[M-H]⁻169.04256136.2
[M+NH₄]⁺188.08366154.0
[M+K]⁺209.01300138.4
[M+H-H₂O]⁺153.04710127.9
[M+HCOO]⁻215.04804151.6
[M+CH₃COO]⁻229.06369179.2
[M+Na-2H]⁻191.02451138.3
[M]⁺170.04929135.4
[M]⁻170.05039135.4

m/z: mass-to-charge ratio of the adduct

X-ray Diffraction Studies

For example, a study on novel dimethoxybenzene derivatives utilized single-crystal X-ray diffraction to determine their molecular structures. nih.gov The analysis revealed that the compounds crystallized in the monoclinic system, with the phenyl moieties being planar and stabilized by intermolecular hydrogen bonds and van der Waals interactions. nih.gov Such detailed structural information is invaluable for understanding the relationship between the molecular structure and the macroscopic properties of the material.

Future Research Directions and Unexplored Avenues for 1 2 Chloroethyl 2 Methoxybenzene

Development of Novel and Sustainable Synthetic Methodologies

The current context of 1-(2-Chloroethyl)-2-methoxybenzene as an impurity naturally leads to a key research direction: the development of synthetic methodologies that are not only novel but also adhere to the principles of green and sustainable chemistry. The goal would be twofold: to efficiently synthesize the compound for research purposes and to develop alternative synthetic pathways for related compounds that minimize its formation as a byproduct.

Future research could focus on catalytic systems that offer high selectivity and efficiency. For instance, the development of novel catalysts for the specific hydroxyalkylation of 2-methoxyphenol could provide a more direct and controlled route to the corresponding alcohol, a precursor to this compound.

Moreover, exploring flow chemistry for the synthesis of this and related compounds could offer significant advantages in terms of safety, scalability, and reaction control, thereby minimizing the formation of unwanted impurities. The use of supported reagents and catalysts in continuous flow reactors would also facilitate easier purification and reduce solvent waste, aligning with the principles of sustainable chemistry.

Research FocusPotential MethodologiesExpected Outcomes
Selective SynthesisCatalytic HydroxyalkylationHigher yields, reduced byproducts
Sustainable ApproachesFlow Chemistry, Supported ReagentsImproved safety, scalability, and sustainability
Impurity MinimizationAlternative Carvedilol Synthesis RoutesCleaner reaction profiles, simplified purification

Advanced Mechanistic Insights into Complex Transformations

A thorough understanding of the reactivity of this compound is crucial for its potential utilization as a chemical intermediate. The presence of both an ether linkage and an alkyl chloride functionality offers multiple sites for chemical transformation. Future research should aim to provide advanced mechanistic insights into the complex transformations of this molecule.

One area of interest is the cleavage of the ether bond. While general mechanisms for ether cleavage are well-established, detailed studies on substituted ethers like this compound are less common. wikipedia.orgmdma.chmasterorganicchemistry.com Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the reaction pathways for both acid-catalyzed and metal-mediated ether cleavage. This would provide valuable data on activation energies and transition state geometries, enabling the prediction of reaction outcomes and the design of more efficient catalytic systems. nsf.govrecercat.cat

Furthermore, the reactivity of the chloroethyl group in nucleophilic substitution and cross-coupling reactions warrants detailed mechanistic investigation. Understanding the interplay between the electronic effects of the methoxy (B1213986) group and the reactivity of the C-Cl bond is essential for controlling reaction selectivity. Kinestic studies and in-situ reaction monitoring techniques could shed light on the reaction mechanisms and help in optimizing reaction conditions for desired transformations.

TransformationResearch ApproachKey Questions to Address
Ether CleavageComputational Modeling (DFT)Reaction pathways, activation energies, transition states
C-Cl Bond ReactivityKinetic Studies, In-situ MonitoringInfluence of the methoxy group, reaction selectivity
Competing ReactionsIsotopic Labeling StudiesElucidation of dominant reaction pathways

Exploration of New Applications in Specialized Chemical Research

Beyond its current identity as an impurity, this compound holds potential as a versatile building block in specialized chemical research. Its bifunctional nature, with two distinct reactive sites, makes it an attractive starting material for the synthesis of more complex molecules.

In medicinal chemistry, the 2-methoxyphenoxy moiety is a structural feature in a number of biologically active compounds. The chloroethyl group of this compound could be utilized to introduce this scaffold into new molecular architectures through reactions with various nucleophiles, such as amines, thiols, and phenols. This could lead to the generation of libraries of novel compounds for biological screening.

In materials science, functionalized aromatic ethers are used in the synthesis of polymers and other advanced materials. The reactivity of the chloroethyl group could be exploited for polymerization reactions or for grafting onto surfaces to modify their properties. For instance, it could serve as a monomer or a chain-end functionalizing agent in the synthesis of specialty polymers with tailored optical or electronic properties.

Research AreaPotential ApplicationSynthetic Strategy
Medicinal ChemistrySynthesis of Novel ScaffoldsNucleophilic substitution with bioactive amines/thiols
Materials ScienceMonomer for Specialty PolymersPolymerization via the chloroethyl group
Organic SynthesisVersatile Building BlockCross-coupling reactions, synthesis of heterocyclic compounds

Q & A

What are the established synthetic pathways for 1-(2-Chloroethyl)-2-methoxybenzene, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis of this compound typically involves nucleophilic substitution or alkylation of 2-methoxybenzene derivatives. For example, reacting 2-methoxybenzene with 1,2-dichloroethane under Friedel-Crafts alkylation conditions (using AlCl₃ as a catalyst) can yield the target compound. Key variables include temperature (optimized at 40–60°C), solvent polarity (e.g., dichloromethane or toluene), and stoichiometry of the chloroethylating agent . Impurities such as di-alkylated byproducts may form at higher temperatures, necessitating chromatographic purification .

How can nuclear magnetic resonance (NMR) spectroscopy distinguish structural isomers or impurities in this compound?

Basic Research Focus
¹H-NMR and ¹³C-NMR are critical for structural confirmation. For this compound:

  • The methoxy group (-OCH₃) appears as a singlet at ~3.8 ppm in ¹H-NMR.
  • The chloroethyl (-CH₂CH₂Cl) group shows splitting patterns: the terminal CH₂Cl resonates as a triplet (~3.6 ppm), while the adjacent CH₂ appears as a multiplet (~2.8 ppm) due to coupling with aromatic protons .
  • DEPTQ ¹³C-NMR helps differentiate quaternary carbons (e.g., aromatic carbons) from CH₂/CH₃ groups . Contaminants like unreacted starting material or di-alkylated products are identified via anomalous peaks in aromatic regions .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Focus
Safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319) .
  • Storage : In airtight containers away from heat sources (H226) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How do solvent choices impact the stability and reactivity of this compound in catalytic reactions?

Advanced Research Focus
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions but may destabilize the chloroethyl group, leading to premature hydrolysis. Non-polar solvents (e.g., toluene) favor Friedel-Crafts alkylation but slow reaction kinetics. For hydrogenation or isomerization studies, ethereal solvents (e.g., THF) stabilize intermediates but require strict anhydrous conditions to prevent side reactions .

What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Advanced Research Focus
Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column is effective for separating volatile impurities (e.g., residual dichloroethane). Limits of detection (LOD) < 0.1% require selected ion monitoring (SIM) for chloroethyl fragments (m/z 63, 65). High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves non-volatile byproducts, though method validation must account for matrix effects from the methoxy group .

How do conflicting data on reaction mechanisms for chloroethylation of 2-methoxybenzene arise, and what strategies reconcile these discrepancies?

Advanced Research Focus
Mechanistic contradictions (e.g., radical vs. ionic pathways) often stem from solvent polarity or catalyst choice. For instance:

  • AlCl₃ promotes ionic mechanisms via carbocation intermediates .
  • UV light or radical initiators (e.g., AIBN) favor chain reactions, producing different regioselectivity .
  • Kinetic isotope effects (KIE) studies and computational modeling (DFT) help clarify dominant pathways under specific conditions .

What regulatory considerations apply to the use of this compound in biomedical research?

Advanced Research Focus
Under the Globally Harmonized System (GHS), this compound is classified as:

  • H350 : Suspected of causing cancer (Category 2) .
  • H412 : Harmful to aquatic life with long-lasting effects .
    Researchers must comply with REACH regulations for environmental discharge and document alternatives under the "Substitution Principle" if used in high-throughput screening .

How can computational chemistry predict the biodegradation pathways of this compound in environmental studies?

Advanced Research Focus
Density Functional Theory (DFT) simulations identify likely degradation intermediates. For example:

  • Hydrolysis of the chloroethyl group generates 2-methoxyphenethyl alcohol, which undergoes microbial oxidation to 2-methoxybenzoic acid .
  • QSAR models predict ecotoxicity endpoints (e.g., LC₅₀ for fish) using logP (calculated ~2.5) and molecular volume .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.